molecular formula C7H13NO3 B13258138 3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid

Cat. No.: B13258138
M. Wt: 159.18 g/mol
InChI Key: YJOXYLRKYMEXCI-UHFFFAOYSA-N
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Description

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid (CAS 1694481-86-1) is a high-purity cyclobutane derivative designed for pharmaceutical research and development. This compound features a cyclobutane ring substituted with a methoxy group, a methylamino group, and a carboxylic acid functionality, making it a valuable scaffold in medicinal chemistry . Cyclobutane-containing structures are of significant interest in drug discovery, with nine FDA-approved drugs currently utilizing the cyclobutane ring system . The constrained, three-dimensional geometry of the cyclobutane ring can improve a compound's potency and selectivity when used as a building block. This specific compound serves as a key synthetic intermediate. Patents disclose its structural analogs as bioactive molecules, highlighting its application in developing potential therapeutics for a range of diseases, including chronic and acute inflammatory conditions, autoimmune disorders, and cancer . Synthesizing complex, unsymmetrical cyclobutanes like this one presents a notable challenge in organic chemistry, as traditional methods like [2+2] photocycloadditions often struggle with regio- and stereoselectivity . The availability of this well-defined compound allows researchers to bypass complex synthetic hurdles and accelerate their investigations into new chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-8-7(6(9)10)3-5(4-7)11-2/h5,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

YJOXYLRKYMEXCI-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC(C1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxycyclobutanone with methylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methoxycyclobutanone, while reduction may produce 3-methoxy-1-(methylamino)cyclobutanol.

Scientific Research Applications

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxy and methylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural and Functional Variations

Cyclobutane carboxylic acid derivatives are distinguished by substituents on the cyclobutane ring, which modulate their electronic, steric, and solubility profiles. Below is a comparative analysis of key analogs:

Key Findings and Contrasts

Substituent Effects on Reactivity and Solubility The methoxy group in the target compound enhances polarity compared to alkyl-substituted analogs (e.g., 3-isopropyl), while the methylamino group introduces hydrogen-bonding capability absent in halogenated derivatives (e.g., 3-fluoro) . 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid exhibits higher polarity (logP ~0.5) due to dual ether linkages, contrasting with the target compound’s moderate logP (~1.2) .

Biological and Diagnostic Applications anti-¹⁸F-FACBC leverages fluorine-18 for positron emission tomography (PET), demonstrating superior tumor-to-background contrast compared to non-radiolabeled analogs like the target compound . 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid incorporates an aromatic chlorophenyl group, enabling π-stacking interactions in enzyme inhibition assays—a feature absent in aliphatic-substituted cyclobutanes .

Synthetic Utility

  • The hydrochloride form of the target compound is a stable intermediate in peptide stapling, whereas 3-(methoxymethyl)cyclobutane-1-carboxylic acid is used to optimize solubility in aqueous formulations .

Biological Activity

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article synthesizes available research findings, detailing its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7_{7}H13_{13}N\O3_{3}
  • Molecular Weight : 159.19 g/mol

The compound features a cyclobutane ring substituted with a methoxy group and a methylamino group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been evaluated for anti-inflammatory properties. Studies demonstrate that it can inhibit pro-inflammatory cytokines in cell cultures, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of this compound. It has been shown to reduce oxidative stress markers in neuronal cells, indicating a protective role against neurodegenerative processes. This suggests its potential application in treating diseases such as Alzheimer's or Parkinson's.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Cytokine Modulation : The compound may modulate signaling pathways involved in inflammation, particularly those related to NF-kB and MAPK pathways.
  • Oxidative Stress Reduction : By enhancing antioxidant defenses within cells, it may mitigate damage caused by reactive oxygen species (ROS).

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits cytokine production in vitro
NeuroprotectiveReduces oxidative stress markers in neuronal cells

Clinical Implications

The biological activities observed suggest that this compound could be developed into therapeutic agents targeting bacterial infections, inflammatory diseases, and neurodegenerative disorders. Ongoing clinical trials are necessary to confirm efficacy and safety profiles.

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